1-Bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene
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Overview
Description
1-Bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-4,5-dimethoxy-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated compounds or partially reduced derivatives.
Scientific Research Applications
1-Bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-4,5-dimethoxybenzene
- 1-Bromo-2-fluoro-3,4-dimethoxybenzene
- 1-Bromo-2-fluoro-4,5-dimethylbenzene
Uniqueness
1-Bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, methoxy, and methyl groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-5-8(11)6(10)4-7(12-2)9(5)13-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLONHCZJSQZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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